![molecular formula C13H17ClN2O2 B2750776 2-氯-N-{2-[(2,6-二甲基苯基)氨基]-2-氧代乙基}-N-甲基乙酰胺 CAS No. 929973-06-8](/img/structure/B2750776.png)

2-氯-N-{2-[(2,6-二甲基苯基)氨基]-2-氧代乙基}-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

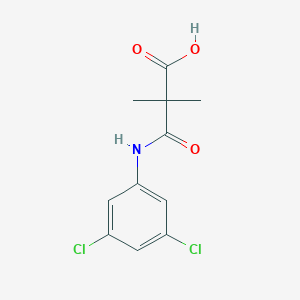

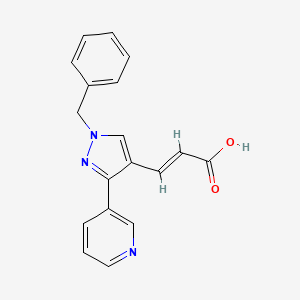

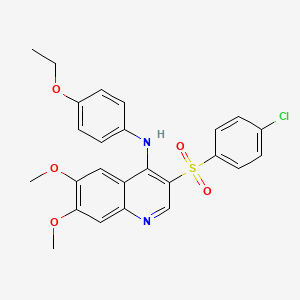

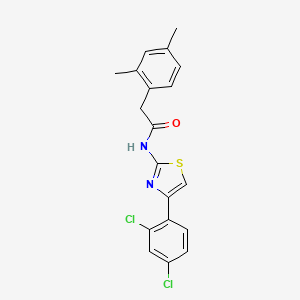

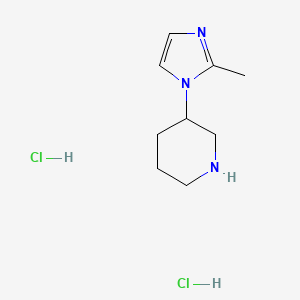

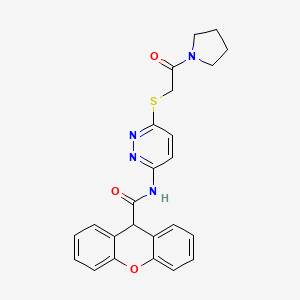

“2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide” is a chemical compound with the molecular formula C10H12ClNO . It is also known by other names such as 2-chloro-2’,6’-dimethylacetanilide, n-chloroacetyl-2,6-dimethylaniline, and 2-chloro-2’,6’-acetoxylidide . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a chloroacetyl group attached to a 2,6-dimethylphenyl group via an amide linkage . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.66 g/mol . It is insoluble in water . The melting point ranges from 143.0°C to 148.0°C .科学研究应用

- Weinreb Amide : 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is a Weinreb amide. Weinreb amides serve as versatile intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes. Researchers use them for functional group transformations and as building blocks for drug candidates .

- Carbinoxamine Synthesis : This compound has been employed in the synthesis of (S)-carbinoxamine, an antihistamine used to treat allergic conditions. Its role in this process highlights its relevance in pharmaceutical research .

- Pseudomonas quinolone signal (PQS) Derivatives : Scientists have utilized 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide to prepare 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and structurally related 2-alkyl-4-quinolones. These compounds play a role in bacterial signaling pathways and may have biological activity .

- Enzyme Inhibition Studies : Researchers investigate the potential inhibitory effects of this compound on specific enzymes. Its unique structure may interact with active sites, making it valuable for probing enzyme function .

- Functionalized Polymers : The carbamoyl group in 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide can be incorporated into polymer chains. Researchers explore its use in designing functionalized polymers with tailored properties .

- Catalysis and Transformations : The oxoethyl group in this compound may participate in various catalytic reactions. Researchers study its reactivity and potential applications in synthetic methodologies .

Medicinal Chemistry and Drug Development

Pharmaceutical Research

Biological Studies

Chemical Biology

Materials Science

Organic Synthesis and Methodology

作用机制

Target of Action

The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.

Mode of Action

The compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential amino acids in plants, leading to a halt in protein synthesis and ultimately growth inhibition .

Biochemical Pathways

The affected biochemical pathway is the synthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine. The inhibition of AHAS disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis, affecting various downstream processes such as cell division and growth .

Pharmacokinetics

It is known that the compound is soluble in chloroform and methanol , suggesting that it may have good absorption and distribution characteristics in biological systems

Result of Action

The result of the compound’s action is the inhibition of growth in plants. By disrupting the synthesis of essential amino acids, the compound halts protein synthesis, leading to inhibited cell division and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide. For example, the compound’s solubility in chloroform and methanol suggests that it may be more effective in environments where these solvents are present Additionally, the compound’s stability may be affected by factors such as temperature and pH

安全和危害

属性

IUPAC Name |

2-[(2-chloroacetyl)-methylamino]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-9-5-4-6-10(2)13(9)15-11(17)8-16(3)12(18)7-14/h4-6H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHUQQYAUGUWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)

![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)